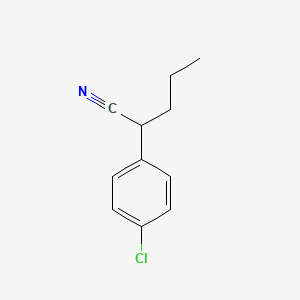amine](/img/structure/B8619394.png)
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine is an organic compound with the molecular formula C9H17N. It is a derivative of 2-(1-cyclohexenyl)ethylamine, where a methyl group is attached to the nitrogen atom. This compound is of interest due to its unique structure, which combines a cyclohexene ring with an ethylamine chain, making it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine typically involves the alkylation of 2-(1-cyclohexenyl)ethylamine with a methylating agent. One common method is the reaction of 2-(1-cyclohexenyl)ethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .
化学反応の分析
Types of Reactions
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the cyclohexene ring.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: N-Methyl-2-(cyclohexyl)ethylamine.
Substitution: Various N-substituted derivatives depending on the substituent used.
科学的研究の応用
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine has several applications in scientific research:
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: The parent compound without the methyl group on the nitrogen atom.
N-Methyl-2-(cyclohexyl)ethylamine: A reduced form where the cyclohexene ring is hydrogenated to a cyclohexane ring.
2-(1-Piperazinyl)ethylamine: A structurally similar compound with a piperazine ring instead of a cyclohexene ring.
Uniqueness
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine is unique due to its combination of a cyclohexene ring and a methylated ethylamine chain. This structure imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity as a ligand for various enzymes and receptors. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
2-(cyclohexen-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H17N/c1-10-8-7-9-5-3-2-4-6-9/h5,10H,2-4,6-8H2,1H3 |
InChIキー |
PFKWSEGULAAGAX-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CCCCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Acetylbenzo[b]thiophene-2-sulfonamide](/img/structure/B8619319.png)

![N,N-Dimethyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B8619339.png)








![1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B8619406.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione](/img/structure/B8619411.png)

